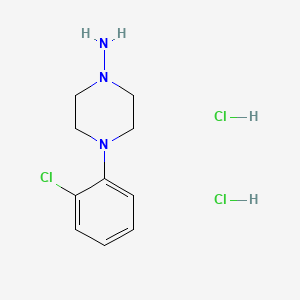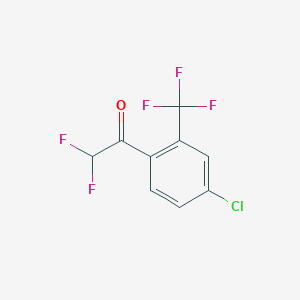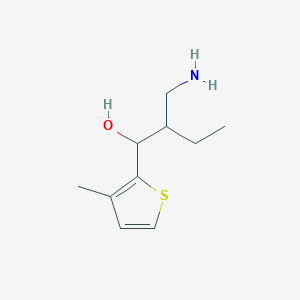![molecular formula C11H14O2 B13543115 [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol](/img/structure/B13543115.png)
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-Methoxy-phenyl)-cyclopropyl]-methanol: is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a methoxy-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with diazomethane, followed by reduction. The reaction conditions often include:
Cyclopropanation: Using diazomethane in the presence of a catalyst such as copper(I) chloride.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) to convert the intermediate to the final alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts for specific steps, such as the reduction process, can also be considered to improve selectivity and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, or catalytic hydrogenation.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of the corresponding cyclopropylmethanol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its incorporation into polymer chains can impart unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and cyclopropyl ring can influence the compound’s binding affinity and specificity, affecting molecular pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(3-Methoxy-phenyl)-cyclopropyl]-methane
- [1-(3-Methoxy-phenyl)-cyclopropyl]-ethanol
- [1-(3-Methoxy-phenyl)-cyclopropyl]-propane
Uniqueness
Compared to its analogs, [1-(3-Methoxy-phenyl)-cyclopropyl]-methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions. This feature can significantly influence its reactivity and applications, making it a versatile compound in various fields.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
[1-(3-methoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H14O2/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7,12H,5-6,8H2,1H3 |
Clé InChI |
OKKLNEHPHWXNMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)


![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
![5-[({[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B13543071.png)

![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)

![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1-carboxylicaciddihydrochloride](/img/structure/B13543102.png)
![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)

